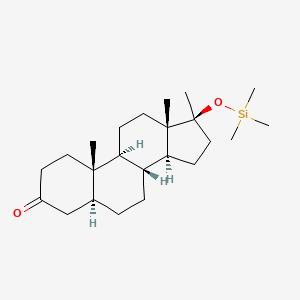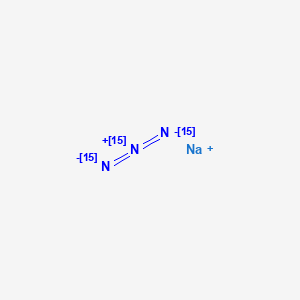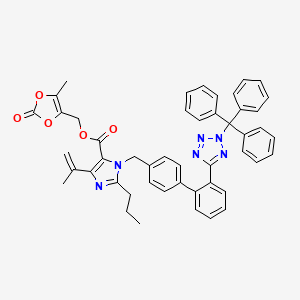![molecular formula C20H16N2O5S2 B589605 Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity CAS No. 1391052-15-5](/img/structure/B589605.png)
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des[(5-ethyl-2-pyridinyl)ethyl] pioglitazone dimer ether (DPE) impurity is an important compound in the synthesis of pioglitazone, a thiazolidinedione drug used to treat type 2 diabetes. DPE is a highly reactive and unstable compound, making it difficult to synthesize and handle.
Wissenschaftliche Forschungsanwendungen
Deep Eutectic Solvents: A Review of Fundamentals and Applications
Deep Eutectic Solvents (DESs) are highlighted for their significant depressions in melting points compared to their neat constituent components, showing promise in applications as "designer" solvents with tunable physicochemical properties. The review emphasizes the need for both simulations and experiments to understand the structure-property relationships in DESs, pointing to complex hydrogen bonding as the root cause of their melting point depressions and physicochemical properties. It discusses recent research efforts towards developing a fundamental understanding and predictive models for DESs, covering the advancements in the field and identifying promising research directions (Hansen et al., 2020).
The Peculiar Effect of Water on Ionic Liquids and Deep Eutectic Solvents
This review analyzes the unique impacts of water on the properties of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), suggesting them as eco-friendly alternatives to traditional organic solvents. The presence of water, either as an impurity or added intentionally, significantly alters the physicochemical properties of ILs/DESs. The collected experimental and theoretical results demonstrate how water rapidly changes the heterogeneous 3D structures of pure ILs/DESs, leading to markedly different behaviors. This understanding is crucial for advancing the practical applications of IL/DES-H2O binary systems (Ma et al., 2018).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review
This review focuses on novel methods for the synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors, providing insights into the development of these drugs. It details the process of synthesizing omeprazole, emphasizing the study of various pharmaceutical impurities. The paper discusses the formation of sulfone N-oxide as a result of overoxidation, outlining the novel synthesis process for pharmaceutical impurities that achieve expected yields through a process observed to be short and simple (Saini et al., 2019).
Protective Effects of Pioglitazone on Cognitive Impairment and the Underlying Mechanisms: A Review of Literature
This review discusses the beneficial effects of Pioglitazone on cognitive dysfunction and the underlying mechanisms, such as its agonistic effect on PPAR-γ. It reviews the literature on Pioglitazone's impact on improving cognitive impairment through several mechanisms, including regulation of inflammatory cytokines, inhibition of Aβ production, and enhancement of neurogenesis and synaptic plasticity. While highlighting the potential of Pioglitazone in treating cognitive disorders, the review also addresses associated cardiovascular risks and the need for further research to determine its clinical applicability in cognitive disorder treatments (Alhowail et al., 2022).
Eigenschaften
IUPAC Name |
5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIFUZAGWPGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
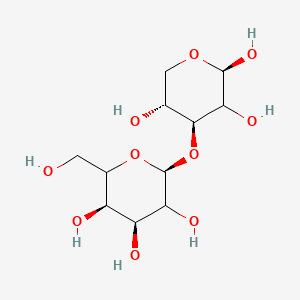
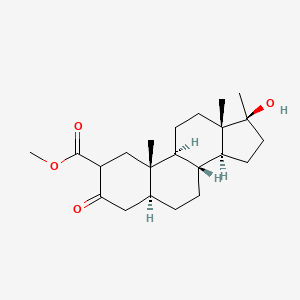

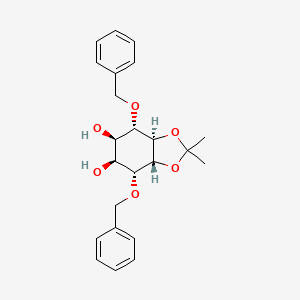
![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)
